synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate
synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate
An In-depth Technical Guide to the Synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthesis for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. This molecule, an ester derivative of the versatile building block 4-aminobenzoic acid (PABA), incorporates a chloro-substituted phenylamino acetamide moiety, a structural motif of interest in medicinal chemistry. The synthesis strategy is predicated on a logical and field-proven sequence: the initial N-acylation of 4-chloroaniline to form a key chloroacetamide intermediate, followed by a nucleophilic substitution reaction with the sodium salt of 4-aminobenzoic acid to yield the final ester product. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the causality behind procedural choices, targeting researchers and professionals in drug development and organic synthesis.
Strategic Approach: A Two-Step Retrosynthetic Pathway
The molecular architecture of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate lends itself to a logical disconnection at the ester linkage. This retrosynthetic analysis reveals two primary precursor fragments: 4-aminobenzoic acid and a reactive N-(4-chlorophenyl) acetamide derivative.
The most chemically sound and efficient forward synthesis involves two main stages:
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Synthesis of the Electrophilic Intermediate: The formation of 2-chloro-N-(4-chlorophenyl)acetamide. This intermediate provides the reactive C-Cl bond necessary for the subsequent esterification.
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Ester Bond Formation: The O-alkylation of the carboxylate of 4-aminobenzoic acid with the chloroacetamide intermediate. This nucleophilic substitution reaction is a reliable method for forming the target ester.
This approach is superior to alternatives as it utilizes readily available starting materials and employs high-yielding, well-documented reaction types.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 2-chloro-N-(4-chlorophenyl)acetamide
Principle and Mechanistic Insights
The synthesis of the chloroacetamide intermediate is a classic nucleophilic acyl substitution. 4-chloroaniline, acting as the nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Chloroacetyl chloride is a highly reactive acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting aniline, which would render it non-nucleophilic.
The choice of base is critical; tertiary amines like triethylamine or inorganic bases such as potassium carbonate or sodium acetate are commonly used.[1][2][3] The reaction is typically performed at low temperatures initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion.[3]
Detailed Experimental Protocol
Materials:
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4-chloroaniline
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Chloroacetyl chloride
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Triethylamine (or an alternative base like K₂CO₃)
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Toluene (or another suitable anhydrous solvent like Dichloromethane)
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Distilled water
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask under a fume hood, dissolve 4-chloroaniline (e.g., 0.1 mol) and triethylamine (0.1 mol) in anhydrous toluene (100 mL).
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Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
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Addition of Acyl Chloride: Add chloroacetyl chloride (0.1 mol) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate of triethylamine hydrochloride will form.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
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Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with water (1 x 50 mL) to remove any unreacted starting materials and impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-chloro-N-(4-chlorophenyl)acetamide as a crystalline solid.
Data Presentation
| Compound | Molar Mass ( g/mol ) | Role | Stoichiometric Eq. |
| 4-Chloroaniline | 127.57 | Nucleophile | 1 |
| Chloroacetyl Chloride | 112.94 | Electrophile | 1 |
| Triethylamine | 101.19 | Base | 1 |
| Product | 204.05 | Intermediate | 1 |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of the chloroacetamide intermediate.
Synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate
Principle and Mechanistic Insights
This step involves the formation of an ester via a nucleophilic substitution reaction. The carboxyl group of 4-aminobenzoic acid is first deprotonated with a base (e.g., sodium hydroxide) to form sodium 4-aminobenzoate. The resulting carboxylate anion is a potent nucleophile. This nucleophile then attacks the carbon atom bearing the chlorine in the 2-chloro-N-(4-chlorophenyl)acetamide intermediate, displacing the chloride ion (a good leaving group) in an Sₙ2 reaction.
The choice of solvent is crucial for Sₙ2 reactions. A polar aprotic solvent, such as dimethylformamide (DMF), is ideal as it can solvate the cation (Na⁺) while not strongly solvating the nucleophilic anion, thus enhancing its reactivity.[4] Heating the reaction mixture provides the necessary activation energy to drive the substitution to completion.
Detailed Experimental Protocol
Materials:
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4-aminobenzoic acid
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Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
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2-chloro-N-(4-chlorophenyl)acetamide (from Part 2)
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Dimethylformamide (DMF)
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Distilled water
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Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
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Salt Formation: In a round-bottom flask, dissolve 4-aminobenzoic acid (e.g., 0.05 mol) in DMF (75 mL). Add one equivalent of powdered sodium hydroxide (0.05 mol) and stir the mixture at room temperature for 30 minutes to form the sodium salt of p-aminobenzoic acid.
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Addition of Intermediate: To this mixture, add 2-chloro-N-(4-chlorophenyl)acetamide (0.05 mol).
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Reaction: Heat the reaction mixture to 80-90 °C with continuous stirring. The reaction progress can be monitored by TLC. A typical reaction time is 4-6 hours.
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Precipitation and Isolation: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (400 mL) with vigorous stirring. The product will precipitate out as a solid.
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Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove DMF and any inorganic salts.
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Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate.
Data Presentation
| Compound | Molar Mass ( g/mol ) | Role | Stoichiometric Eq. |
| 4-Aminobenzoic Acid | 137.14 | Nucleophile Precursor | 1 |
| 2-chloro-N-(4-chlorophenyl)acetamide | 204.05 | Electrophile | 1 |
| Product | 304.73 | Final Product | 1 |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of the final product.
Safety and Handling
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Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Must be handled with extreme care in a well-ventilated fume hood.
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4-chloroaniline: Toxic upon inhalation, ingestion, and skin contact.
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Dimethylformamide (DMF): A skin and eye irritant and may have reproductive toxicity.
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Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout the procedure. All operations should be conducted within a certified chemical fume hood.
Conclusion
The is reliably achieved through a strategic two-step process. The initial formation of the 2-chloro-N-(4-chlorophenyl)acetamide intermediate via N-acylation provides a stable yet reactive electrophile. The subsequent Sₙ2 reaction with sodium 4-aminobenzoate in a polar aprotic solvent affords the final ester product in good yield. The methodologies described are based on established, scalable chemical transformations, providing a solid foundation for the production of this and structurally related compounds for research and development purposes.
References
-
IUCr. (2016). 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide. Available at: [Link]
-
JournalNX. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
-
PMC. (n.d.). 2-(4-Chlorophenyl)acetamide. Available at: [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
PMC. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]
- Google Patents. (n.d.). CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof.
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Available at: [Link]
-
PMC. (n.d.). Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate. Available at: [Link]
- Google Patents. (n.d.). US 2013/0280190 A1 - DETHYLHEXYL BUTAMIDO TRAZONE WITH HIGH PURITY AND PROCESS FOR ITS PREPARATION.
-
ResearchGate. (2019). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. Available at: [Link]
-
ResearchGate. (2012). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Available at: [Link]
-
Taylor & Francis Online. (n.d.). 4 aminobenzoic acid – Knowledge and References. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. Available at: [Link]
-
PMC. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. Available at: [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]
- ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available at: https://www.researchgate.
-
MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]
-
PubChem. (n.d.). [2-(4-Chlorophenyl)-2-oxoethyl] 4-[(3-bromobenzoyl)amino]benzoate. Available at: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. repo.journalnx.com [repo.journalnx.com]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
